

A Technical Guide to the Preclinical Data of Brilaroxazine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Brilaroxazine hydrochloride*

Cat. No.: *B610569*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Brilaroxazine (developmental code name: RP5063) is an investigational, third-generation atypical antipsychotic characterized as a multimodal dopamine and serotonin system modulator.^{[1][2]} Developed by Reviva Pharmaceuticals, it has undergone extensive preclinical evaluation to establish its pharmacological profile, efficacy in animal models, and safety.^{[1][3]} This document provides a comprehensive overview of the core preclinical data for **Brilaroxazine hydrochloride**, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.

Pharmacodynamics: Receptor Binding Profile

Brilaroxazine exhibits a distinct binding profile, acting as a potent partial agonist at dopamine D₂, D₃, and D₄ receptors and serotonin 5-HT_{1a} receptors.^{[1][4][5]} It also demonstrates antagonist activity at several other serotonin receptors, including 5-HT_{2a}, 5-HT_{2n}, and 5-HT₇.^{[1][4]} This unique combination of partial agonism and antagonism is believed to contribute to its "dopamine-serotonin system stabilizer" activity.^{[5][6]} The compound shows high affinity for these primary targets and moderate affinity for others, such as the serotonin transporter (SERT) and nicotinic acetylcholine (α4β2) receptors.^{[1][7][8]}

Table 1: Receptor Binding Affinities (K_i, nM) and Functional Activity of Brilaroxazine

Receptor Family	Target	Ki (nM)	Functional Activity	Reference(s)
Dopamine	D ₁	100	Not Determined	[1]
	D ₂	0.40	Partial Agonist	[1]
	D _{2l}	0.45	Partial Agonist	[1]
	D _{2s}	0.28	Partial Agonist	[1]
	D ₃	3.7	Partial Agonist	[1]
	D ₄	6.0	Partial Agonist	[1][4]
	D ₅	200	Not Determined	[1]
Serotonin	5-HT _{1a}	1.5	Partial Agonist	[1][4]
	5-HT _{2a}	2.5	Weak Partial Agonist / Antagonist	[1][4]
	5-HT _{2n}	0.19	Antagonist	[4]
	5-HT _{2c}	-	Antagonist	[1]
	5-HT ₆	Moderate Affinity	Antagonist	[1][7]
	5-HT ₇	2.7	Antagonist	[1][4]
Other	Serotonin Transporter (SERT)	Moderate Affinity	-	[7][8]
	Nicotinic Acetylcholine $\alpha_4\beta_2$	Moderate Affinity	-	[7][8]
	Histamine H ₁	Moderate Affinity	-	[1]

| | Adrenergic α_{1n} | Moderate Affinity | - |[1] |

Preclinical Efficacy in Animal Models

Brilaroxazine has demonstrated proof-of-concept antipsychotic efficacy in established rodent models that emulate symptoms of human schizophrenia.[8][9] These studies indicate that the compound can mitigate pharmacologically-induced behaviors associated with psychosis and cognitive deficits.[7][8]

Table 2: Efficacy of Brilaroxazine in the Apomorphine-Induced Climbing Test in Mice

Dose (mg/kg, i.p.)	Outcome	p-value	Reference(s)
1	Decreased climbing behavior	<0.001	[8][9]
3	Decreased climbing behavior	<0.001	[8][9]

| 10 | Decreased climbing behavior | <0.001 | [8][9] |

Table 3: Efficacy of Brilaroxazine in the Dizocilpine-Induced Hyperactivity Model in Rats

Model	Dose (mg/kg, i.p.)	% Decrease vs. Vehicle	p-value	Reference(s)
Spontaneous Locomotion	3	15%	<0.05	[8][9]
	10	40%	<0.001	[8][9]
	30	30%	<0.01	[8][9]
Induced Locomotion	3	25%	<0.05	[8][9]
	10	49%	<0.01	[8][9]
	30	47%	<0.01	[8][9]
Stereotypy	10	51%	<0.001	[8][9]

| | 30 | 58% | <0.001 | [\[8\]](#)[\[9\]](#) |

Table 4: Efficacy of Brilaroxazine in the Apomorphine-Induced Prepulse Inhibition (PPI) Deficit Model in Rats

Dose (mg/kg, i.p.)	Outcome	p-value	Reference(s)
3	Significantly increased PPI response	<0.001	[8]
10	Significantly increased PPI response	<0.001	[8]
30	Significantly increased PPI response	<0.001	[8]
10 (at 87 dB)	Reversed PPI deficit	<0.05	[9]

| 30 (at all levels) | Reversed PPI deficit | <0.01 | [\[9\]](#) |

Preclinical research has also explored Brilaroxazine's potential in inflammatory and fibrotic diseases.[\[10\]](#)[\[11\]](#) In a bleomycin-induced rodent model of Idiopathic Pulmonary Fibrosis (IPF), Brilaroxazine improved survival and lung function while reducing lung fibrosis and inflammation.[\[12\]](#) It also showed antipsoriatic activity in an imiquimod-induced mouse model.[\[13\]](#)

Preclinical Safety and Metabolism

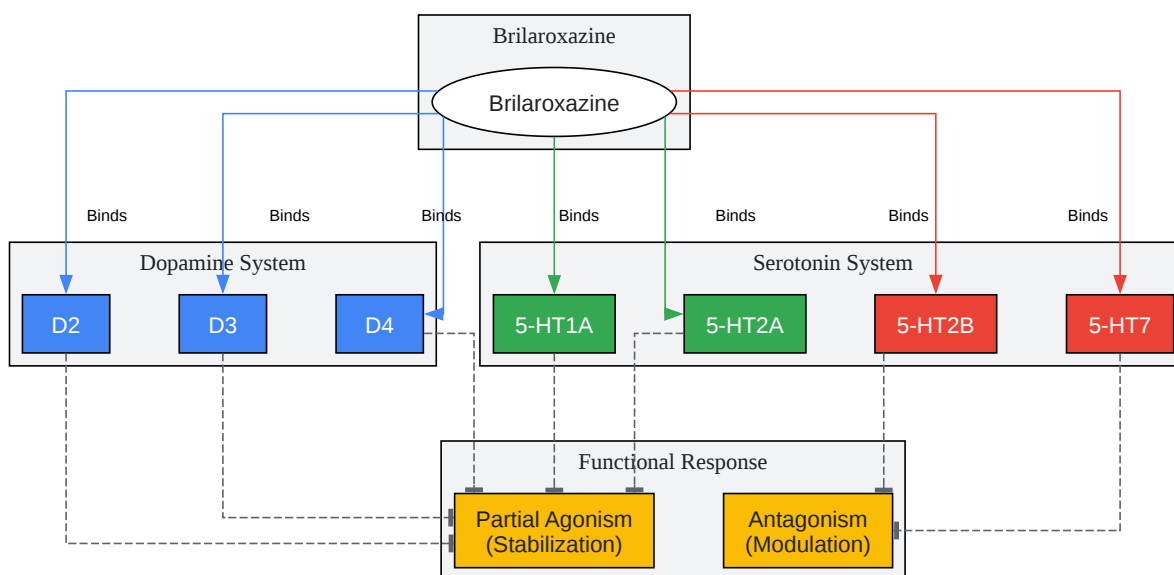
A comprehensive set of regulatory-compliant toxicology and safety pharmacology studies has been completed for Brilaroxazine.[\[5\]](#)[\[10\]](#)[\[14\]](#) Preclinical in vitro studies identified CYP3A4 as the primary enzyme involved in its metabolism.[\[15\]](#) Subsequent clinical studies confirmed that there is no significant drug-drug interaction when co-administered with strong CYP3A4 inhibitors, though dose modification may be necessary with strong inducers.[\[15\]](#)[\[16\]](#) Notably, metabolism and excretion profiles were found to be similar across mice, canines, and humans, supporting the translation of safety data from preclinical species.[\[16\]](#)

Experimental Protocols

Detailed methodologies for the key preclinical efficacy studies are outlined below.

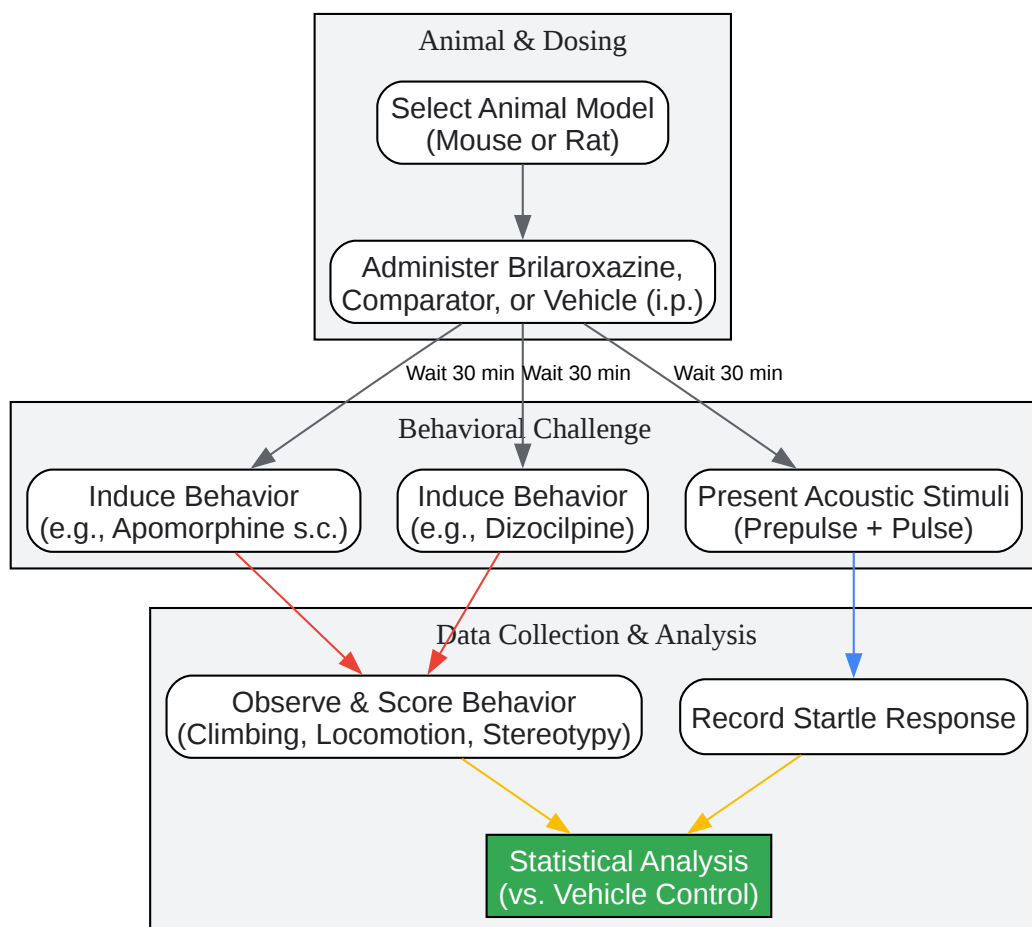
- Objective: To assess the potential antipsychotic activity by measuring the antagonism of a dopamine agonist-induced behavior.
- Animal Model: NMRI mice (n=10 per group).[9]
- Procedure: Five groups of mice were used. Test compounds (Brilaroxazine at 1, 3, and 10 mg/kg, i.p.; Haloperidol at 0.5 mg/kg, i.p.) or a vehicle were administered 30 minutes prior to a subcutaneous injection of apomorphine (1 mg/kg). Climbing behavior was then observed and scored.[8][9]
- Methodological Reference: Protais et al., 1976.[9]
- Objective: To model deficits in sensorimotor gating, a core feature of schizophrenia.
- Animal Model: Wistar rats (n=15 per group).[9]
- Procedure: Five groups of rats were used. Test compounds (Brilaroxazine at 3, 10, and 30 mg/kg, i.p.; Haloperidol at 1 mg/kg, i.p.) or a vehicle were administered prior to induction of PPI deficit with apomorphine. The acoustic startle response to a strong stimulus, both with and without a preceding weaker prepulse, was measured.[8][9]
- Methodological Reference: Geyer et al., 2001.[9]
- Objective: To evaluate antipsychotic potential by measuring the antagonism of hyperactivity and stereotypy induced by an NMDA receptor antagonist.
- Animal Model: Wistar rats (n=10 per group).[9]
- Procedure: Six groups of rats were used. Test compounds (Brilaroxazine at 3, 10, and 30 mg/kg, i.p.; Olanzapine at 6 mg/kg, i.p.) or a vehicle were administered. The effects on spontaneous locomotion, dizocilpine-induced locomotion, stereotypy, and rearing behaviors were quantified.[8][9]
- Methodological Reference: Rung et al., 2005.[9]

Visualizations: Pathways and Workflows



[Click to download full resolution via product page](#)

Caption: Brilaroxazine's multimodal action on dopamine and serotonin receptors.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for in-vivo behavioral pharmacology studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Brilaroxazine - Wikipedia [en.wikipedia.org]
- 2. Brilaroxazine (RP5063) for Research Investigations [benchchem.com]
- 3. Reviva Pharmaceuticals Reports Positive 1-Year Phase 3 Results for Brilaroxazine in Schizophrenia, Highlighting Efficacy and Safety | Nasdaq [nasdaq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What clinical trials have been conducted for Brilaroxazine? [synapse.patsnap.com]
- 6. revivapharma.com [revivapharma.com]
- 7. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
- 8. revivapharma.com [revivapharma.com]
- 9. esmed.org [esmed.org]
- 10. Reviva Pharmaceuticals Reports Progress on Brilaroxazine Trials and Financial Results for Q3 2024 [quiverquant.com]
- 11. revivapharma.com [revivapharma.com]
- 12. revivapharma.com [revivapharma.com]
- 13. revivapharma.com [revivapharma.com]
- 14. revivapharma.com [revivapharma.com]
- 15. revivapharma.com [revivapharma.com]
- 16. revivapharma.com [revivapharma.com]
- To cite this document: BenchChem. [A Technical Guide to the Preclinical Data of Brilaroxazine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610569#preclinical-data-on-brilaroxazine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com